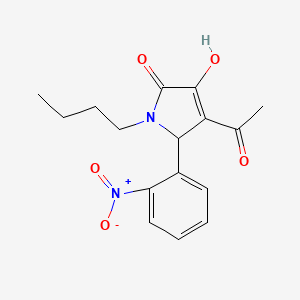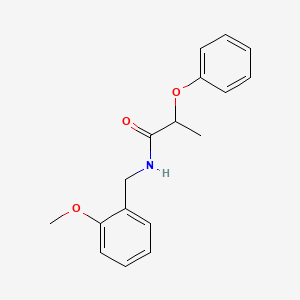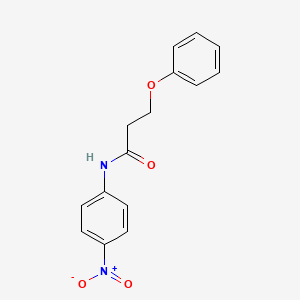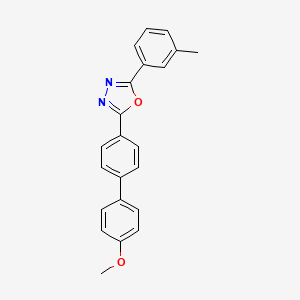
4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as NBP, is a chemical compound that has attracted attention due to its potential therapeutic properties. NBP has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various neurological diseases.
作用機序
The neuroprotective effects of 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one are thought to be mediated through several mechanisms, including the inhibition of oxidative stress and inflammation, the modulation of cell signaling pathways, and the regulation of gene expression. 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects in animal models of neurological diseases. These effects include the reduction of oxidative stress and inflammation, the improvement of mitochondrial function, the enhancement of synaptic plasticity, and the promotion of neurogenesis.
実験室実験の利点と制限
One advantage of using 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its well-established neuroprotective properties, which make it a useful tool for studying the mechanisms of neuroprotection and the development of novel therapies for neurological diseases. However, one limitation of using 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
Future research on 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one could focus on several areas, including the optimization of its synthesis and formulation, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential therapeutic applications in other neurological and non-neurological diseases. Additionally, studies could investigate the interaction between 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one and other compounds, such as other antioxidants or anti-inflammatory agents, to determine whether they can enhance its neuroprotective effects.
合成法
4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through several methods, including the reaction between 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of butylamine and acetic acid. The resulting product is then further modified with acetic anhydride and sodium borohydride to yield 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one.
科学的研究の応用
4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic properties in various neurological diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Studies have shown that 4-acetyl-1-butyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can protect neurons from oxidative stress and inflammation, and improve cognitive function in animal models of these diseases.
特性
IUPAC Name |
3-acetyl-1-butyl-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-3-4-9-17-14(13(10(2)19)15(20)16(17)21)11-7-5-6-8-12(11)18(22)23/h5-8,14,20H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKNILREWJGRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5228350.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5228353.png)


![2-(1,3-benzothiazol-2-yl)-4-[1-(4-morpholinyl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5228364.png)
![2-amino-4-(2-thienyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5228365.png)

![4-bromo-2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5228386.png)
![N,N-diethyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5228389.png)

![[1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5228416.png)
![1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B5228423.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2-bromobenzamide](/img/structure/B5228440.png)
![1-[4-methyl-7-(2-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinecarboxamide](/img/structure/B5228457.png)